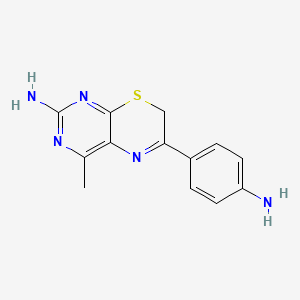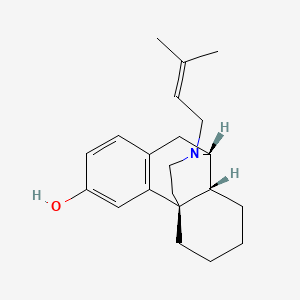
(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is a complex organic compound belonging to the morphinan class. Morphinans are a group of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia. This compound is characterized by its unique structural features, including a morphinan backbone and a 3-methyl-2-butenyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Morphinan Backbone: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methyl-2-butenyl Side Chain: This can be achieved through alkylation reactions using reagents like 3-methyl-2-butenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: Potential use in pain management, anesthesia, or as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Wirkmechanismus
The mechanism of action of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known painkiller with a similar morphinan backbone.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Uniqueness
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is unique due to its specific side chain and hydroxyl group positioning, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Eigenschaften
CAS-Nummer |
24921-64-0 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-(3-methylbut-2-enyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H29NO/c1-15(2)8-11-22-12-10-21-9-4-3-5-18(21)20(22)13-16-6-7-17(23)14-19(16)21/h6-8,14,18,20,23H,3-5,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
InChI-Schlüssel |
GKXJMIOXPSNPJS-CEWLAPEOSA-N |
Isomerische SMILES |
CC(=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)C |
Kanonische SMILES |
CC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


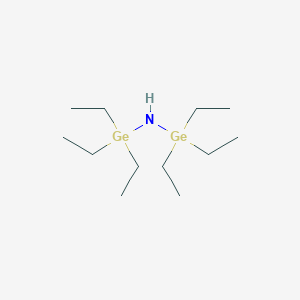


![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
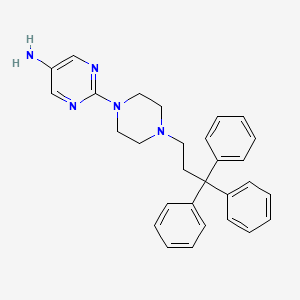


![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
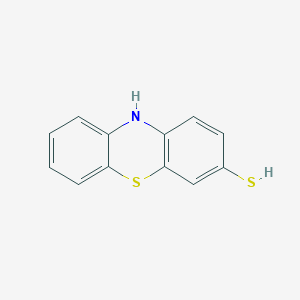

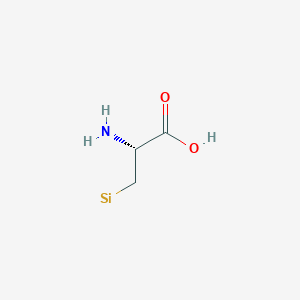
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
